

Application Notes & Protocols:

Spectrophotometric Determination of Elastase Activity Using Suc-AAP-Abu-pNA

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Compound of Interest

Compound Name: Suc-AAP-Abu-pNA

Cat. No.: B1412773

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These application notes provide a detailed protocol for the determination of elastase activity using the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide (**Suc-AAP-Abu-pNA**). This method is suitable for quantifying elastase activity in purified enzyme preparations and for screening potential elastase inhibitors.

Principle

The spectrophotometric assay for elastase activity is based on the enzymatic cleavage of the peptide substrate **Suc-AAP-Abu-pNA**. Elastase hydrolyzes the bond between the amino acid residue (Abu) and the p-nitroaniline (pNA) moiety. The release of free pNA, which has a distinct yellow color, can be continuously monitored by measuring the increase in absorbance at 405-410 nm. The rate of pNA release is directly proportional to the elastase activity under the specified assay conditions.

Quantitative Data

Table 1: Kinetic Parameters of Elastase with **Suc-AAP-Abu-pNA**

Enzyme Source	K _m	k _{cat} /K _m (s ⁻¹ M ⁻¹)
Rat Pancreatic Elastase	100 μM	35,300[1]
Porcine Pancreatic Elastase	30 μM	351,000[1]

Table 2: Common Inhibitors of Elastase

Inhibitor	Class	Mechanism of Action
Alpha-1-antitrypsin (A1AT)	Serpin	Forms a stable complex with elastase, leading to its inactivation.
Sivelestat	Small Molecule	Competitive inhibitor of neutrophil elastase.
Elastinal	Peptide Aldehyde	Reversible inhibitor of elastase.
MeOSuc-AAPV-CMK	Peptide Chloromethylketone	Irreversible inhibitor that alkylates the active site histidine of elastase.
Phenylmethylsulfonyl fluoride (PMSF)	Sulfonyl Fluoride	Irreversibly sulfonates the active site serine of serine proteases, including elastase.

Experimental Protocols

Materials and Reagents

- Enzyme: Porcine Pancreatic Elastase (PPE) or other purified elastase preparations.
- Substrate: N-Succinyl-Ala-Ala-Pro-Abu-p-nitroanilide (**Suc-AAP-Abu-pNA**)
- Buffer: 100 mM Tris-HCl, pH 8.0 at 25°C.
- Solvent for Substrate: Dimethyl sulfoxide (DMSO).

- Inhibitors (optional): Known elastase inhibitors for control experiments.
- Equipment:
 - Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.
 - Temperature-controlled cuvette holder or incubator.
 - Calibrated pipettes.
 - UV-transparent cuvettes or microplates.

Preparation of Reagents

- 100 mM Tris-HCl Buffer (pH 8.0):
 - Dissolve 12.11 g of Tris base in 800 mL of purified water.
 - Adjust the pH to 8.0 at 25°C using 1 M HCl.
 - Bring the final volume to 1 L with purified water.
 - Store at 4°C.
- 10 mM **Suc-AAP-Abu-pNA** Stock Solution:
 - Dissolve the required amount of **Suc-AAP-Abu-pNA** in DMSO to achieve a final concentration of 10 mM. Note: The substrate may have limited solubility in aqueous solutions, hence the use of DMSO for the stock.
 - Store the stock solution in aliquots at -20°C, protected from light.
- Elastase Working Solution:
 - Prepare a stock solution of elastase (e.g., 1 mg/mL) in cold Tris-HCl buffer.
 - Immediately before the assay, dilute the stock solution with cold Tris-HCl buffer to the desired working concentration (e.g., 0.1-1 µg/mL). The optimal concentration should be

determined empirically to yield a linear rate of absorbance change over the desired time course.

Assay Protocol

This protocol is designed for a standard 1 mL cuvette-based assay. Volumes can be scaled down for use in a 96-well plate format.

- Set up the Spectrophotometer:
 - Set the wavelength to 410 nm.
 - Set the temperature to 25°C or 37°C, as required for the experiment.
- Prepare the Reaction Mixture:
 - In a cuvette, add the following in order:
 - Tris-HCl Buffer (100 mM, pH 8.0) to a final volume of 1 mL (e.g., 970 μ L if adding 10 μ L of substrate and 20 μ L of enzyme).
 - **Suc-AAP-Abu-pNA** working solution (e.g., 10 μ L of a 10x working dilution to give a final concentration of 100 μ M, which is around the K_m for rat pancreatic elastase).
 - For inhibitor studies, pre-incubate the enzyme with the inhibitor in buffer for a specified time before adding the substrate.
- Initiate the Reaction:
 - Add the elastase working solution (e.g., 20 μ L) to the cuvette.
 - Immediately mix the contents of the cuvette by gentle inversion or pipetting.
- Measure Absorbance:
 - Place the cuvette in the spectrophotometer and start recording the absorbance at 410 nm.
 - Record the absorbance at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes. Ensure that the rate of absorbance increase is linear during the measurement

period.

Calculation of Elastase Activity

The activity of the elastase enzyme can be calculated using the Beer-Lambert law.

Formula: Activity ($\mu\text{mol}/\text{min}/\text{mL}$) = $(\Delta A_{410}/\text{min} * V_{\text{total}}) / (\epsilon * l * V_{\text{enzyme}})$

Where:

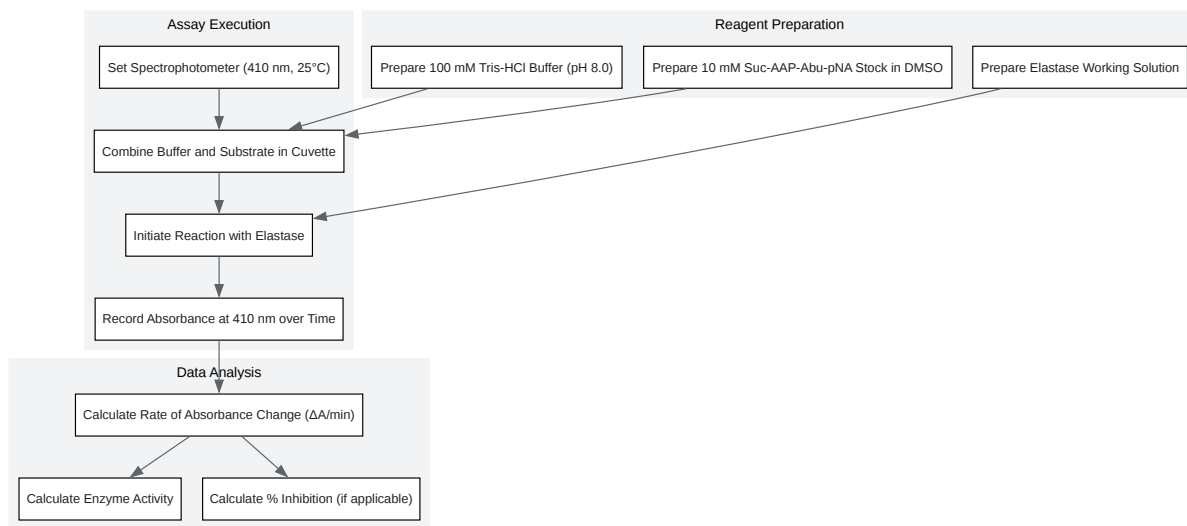
- $\Delta A_{410}/\text{min}$: The rate of change in absorbance at 410 nm per minute, determined from the linear portion of the reaction curve.
- V_{total} : The total volume of the assay mixture in mL.
- ϵ (Molar extinction coefficient of pNA): $8800 \text{ M}^{-1}\text{cm}^{-1}$ at 410 nm.
- l (Path length of the cuvette): Typically 1 cm.
- V_{enzyme} : The volume of the enzyme solution added to the assay in mL.

For inhibitor studies, the percentage of inhibition can be calculated as follows:

Formula: % Inhibition = $[(\text{Rate}_{\text{uninhibited}} - \text{Rate}_{\text{inhibited}}) / \text{Rate}_{\text{uninhibited}}] * 100$

Visualizations

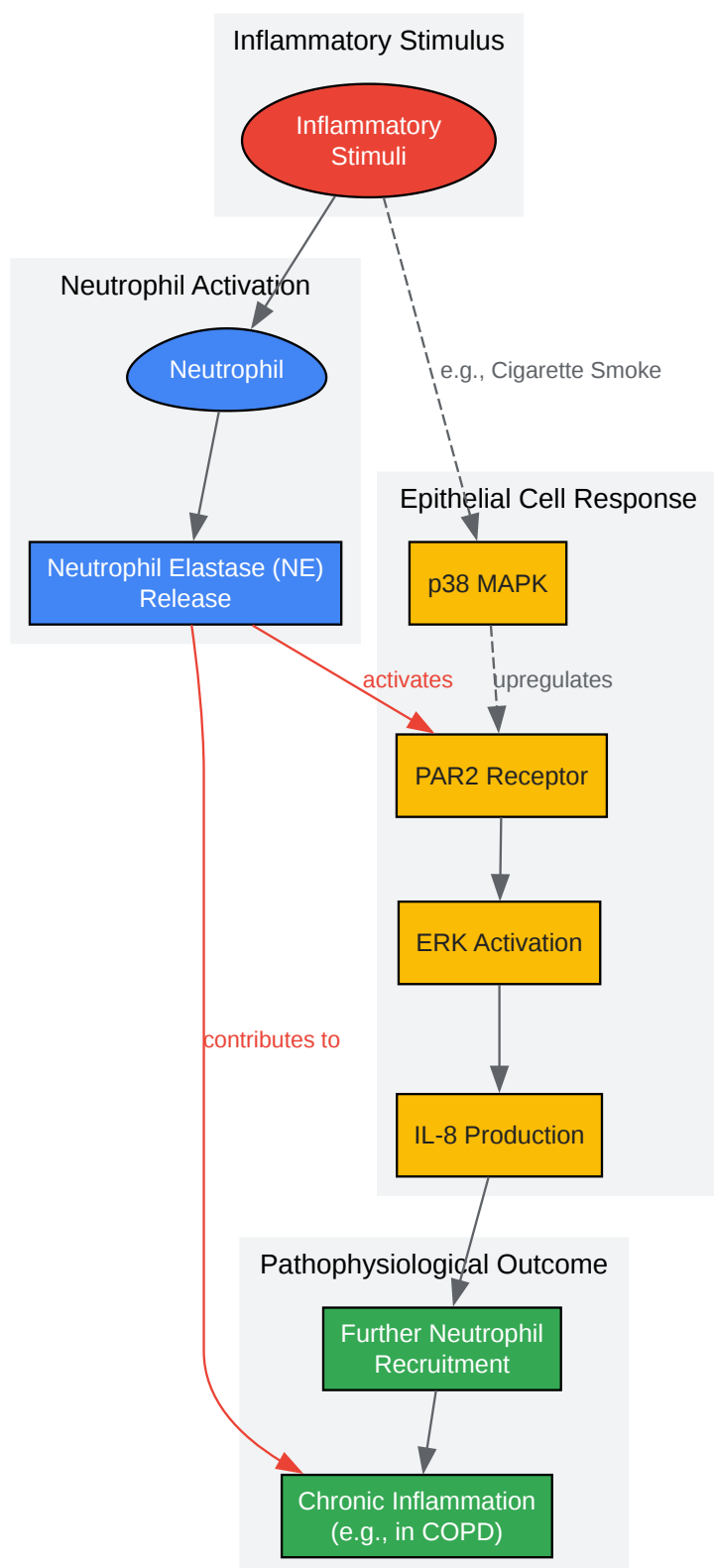
Experimental Workflow



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Caption: Workflow for the spectrophotometric determination of elastase activity.

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References

- 1. medchemexpress.com [medchemexpress.com]
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